molecular formula C14H14ClN3OS B2497312 4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034528-60-2

4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2497312
CAS RN: 2034528-60-2
M. Wt: 307.8
InChI Key: DSESNVZQCRNSNI-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often feature in the synthesis of pharmacologically relevant species, with a focus on the versatile chemical functional unit N-(Pyridin-2-yl)thiazol-2-amine. Such molecules have shown a range of biological activities and possess intriguing chemical properties due to their structural components, including the furan, pyridine, and thiazole rings (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives often involves reactions between different chemical precursors that introduce the thiazole and pyridine moieties. For instance, synthesis approaches may involve reacting halogenated pyridines with thioureas or substituted thioureas under specific conditions to obtain the desired thiazol-2-amine derivatives, which are characterized by analytical and spectral data (Narayana et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques such as single-crystal X-ray structure determination and NMR spectroscopy, revealing that these molecules can possess a planar structure with distinct ring systems. The presence of the pyridine–thiazole moiety and additional rings, such as the pyrazole ring, indicates complex interactions within the molecule (Lan, Zheng, & Wang, 2019).

Chemical Reactions and Properties

Compounds in this category often exhibit dynamic tautomerism and unique N(I) character, which can influence their chemical behavior and reactivity. Quantum chemical analysis of similar structures shows competitive isomeric structures and interesting electron distribution patterns, affecting their potential as electron donors (Bhatia, Malkhede, & Bharatam, 2013).

Physical Properties Analysis

While specific physical properties of “4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride” are not detailed, similar compounds' physical properties, such as melting points, solubility, and crystalline form, can be inferred through synthesis methods and structural characterization. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of thiazol-2-amine derivatives include their reactivity with different chemical agents, ability to form bonds with metals, and participation in various chemical reactions. These compounds have been explored for their potential as ligands in metal complexes, demonstrating the versatility and wide application range of thiazol-2-amine derivatives in chemistry (Dulare et al., 2010).

Scientific Research Applications

Tautomerism and Divalent N(I) Character

4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, due to its structural similarity with N-(pyridin-2-yl)thiazol-2-amine derivatives, exhibits dynamic tautomerism and divalent nitrogen character. Quantum chemical analysis reveals the presence of six competitive isomeric structures with a small energy difference, indicating a delicate balance between various tautomeric forms. Some isomers demonstrate divalent nitrogen (N(I)) character, contributing to the compound's unique electronic properties and reactivity. The compound's tautomerism is influenced by the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, which significantly impacts its electron-donating abilities (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization and Polymorphism

Structural characterization of derivatives closely related to 4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride reveals insights into polymorphism and intermolecular interactions. Studies on polymorphic forms of thiourea derivatives and their crystal structures demonstrate the significance of hydrogen bonding patterns and molecular twisting. These features play a crucial role in determining the physical properties of the compound and its derivatives, affecting solubility, stability, and reactivity. Such structural insights are vital for designing compounds with desired physical and chemical properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Non-Covalent Interactions

The study of non-covalent interactions in derivatives closely related to 4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride emphasizes the compound's potential in forming stable molecular complexes. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition processes, which are fundamental in biological systems and materials science. Understanding these interactions enables the design of molecules with specific binding affinities, which is essential for developing new pharmaceuticals and materials (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).

properties

IUPAC Name

4-(2,5-dimethylfuran-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-9-7-11(10(2)18-9)12-8-19-14(16-12)17-13-5-3-4-6-15-13;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESNVZQCRNSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

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